Product packaging for Diacetonamine(Cat. No.:CAS No. 625-04-7)

Diacetonamine

Cat. No.: B058104
CAS No.: 625-04-7
M. Wt: 115.17 g/mol
InChI Key: CQTRUFMMCCOKTA-UHFFFAOYSA-N
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Description

Diacetonamine (4-Amino-4-methylpentan-2-one) is a valuable amino ketone compound that serves as a versatile and reactive synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring both a primary amine and a ketone functional group separated by a carbon chain, makes it a highly useful building block for the synthesis of more complex molecules, particularly heterocycles like pyrroles and pyridines. Researchers utilize this compound in the development of pharmaceuticals, agrochemicals, and functional materials. A key research application involves its role as a precursor in the synthesis of various catalysts and ligands, where its chelating properties can be exploited. Furthermore, its amphiphilic nature, stemming from the polar carbonyl and amine groups and the non-polar hydrocarbon backbone, makes it an interesting subject of study in surface chemistry and surfactant research. This compound is also integral to studying intramolecular reactions and cyclization mechanisms. As a high-purity reagent, it is essential for reproducible results in method development and scaling reactions. For Research Use Only. Not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B058104 Diacetonamine CAS No. 625-04-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-4-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO/c1-5(8)4-6(2,3)7/h4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTRUFMMCCOKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060798
Record name 2-Pentanone, 4-amino-4-methyl-
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Molecular Weight

115.17 g/mol
Source PubChem
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CAS No.

625-04-7
Record name 4-Amino-4-methyl-2-pentanone
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Record name 2-Pentanone, 4-amino-4-methyl-
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Record name 4-amino-4-methylpentan-2-one
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Record name DIACETONAMINE
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Synthetic Methodologies and Mechanistic Elucidation of Diacetonamine Formation

Established Synthetic Pathways to Diacetonamine

The production of this compound can be achieved through different starting materials, principally acetone (B3395972) or its derivative, mesityl oxide.

One of the initial steps in the reaction starting from acetone is an aldol (B89426) condensation between two acetone molecules, which subsequently dehydrates to form mesityl oxide. askiitians.com This mesityl oxide then serves as a crucial intermediate that reacts further to produce this compound. askiitians.comresearchgate.net

A prevalent and well-documented method for preparing this compound is through the reaction of mesityl oxide (4-methylpent-3-en-2-one) with ammonia (B1221849). researchgate.netorgsyn.org This pathway often utilizes a concentrated aqueous solution of ammonia reacting directly with mesityl oxide. orgsyn.org

A typical laboratory-scale procedure involves mixing mesityl oxide with a 27% aqueous ammonia solution. orgsyn.org The reaction is exothermic, requiring cooling to maintain a controlled temperature. orgsyn.org The mixture is stirred vigorously for several hours until it becomes homogeneous, after which it is left to stand for an extended period, such as 72 hours, to ensure the reaction goes to completion. orgsyn.org An alternative approach involves dissolving mesityl oxide in alcohol, cooling the solution to -10°C, and saturating it with dry ammonia gas, followed by a 48-hour standing period. prepchem.com

The following table summarizes a typical reaction protocol for the synthesis of this compound from mesityl oxide.

ParameterValue/DescriptionSource
Reactants Mesityl oxide, Aqueous Ammonia (27%) orgsyn.org
Reactant Ratio 200 g (2 moles) of mesityl oxide to 280 cc of aqueous ammonia orgsyn.org
Vessel 1-L round-bottomed flask with mechanical stirrer orgsyn.org
Temperature Control Cooling with running tap water due to exothermic nature orgsyn.org
Reaction Time Stirring for several hours until homogeneous, then standing for 3 days orgsyn.org

To enhance the efficiency of this compound synthesis, various catalytic systems and promoters have been employed. In the synthesis from acetone and ammonia, promoters such as ammonium (B1175870) nitrate (B79036) can be used. orgsyn.org In related syntheses, such as the formation of triacetonamine (B117949) where this compound is a key intermediate, acid catalysts are crucial. psu.edu For instance, sulfonic acid-functionalized mesoporous silicas have been studied for the continuous synthesis of triacetonamine from acetone and ammonia, a process where this compound is a co-product. psu.edu These solid acid catalysts provide active sites for the initial aldol condensation of acetone. psu.edu

Utilization of Mesityl Oxide in this compound Preparation

Mechanistic Investigations of this compound Reaction Pathways

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The formation is primarily explained by the principles of conjugate addition.

The synthesis of this compound from mesityl oxide and ammonia proceeds via a Michael addition (or conjugate addition) mechanism. researchgate.net Mesityl oxide is an α,β-unsaturated ketone, which acts as a Michael acceptor. Ammonia serves as the nucleophile (the Michael donor), attacking the β-carbon of the unsaturated ketone system. wikipedia.org This nucleophilic addition of ammonia to the carbon-carbon double bond of mesityl oxide is the key step in forming the this compound structure. researchgate.net This mechanism is a widely used method for the mild formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The general principle of the Michael reaction involves the addition of a nucleophile to an electrophilic alkene. wikipedia.org In this specific case, the primary amine of ammonia adds across the activated double bond of mesityl oxide.

The pathway from acetone and ammonia to this compound involves several key intermediate species. The initial reaction is the self-condensation of two acetone molecules, which is an aldol condensation, to form diacetone alcohol (4-hydroxy-4-methyl-2-pentanone). askiitians.com This is followed by dehydration to yield mesityl oxide. askiitians.comresearchgate.net

Therefore, mesityl oxide is a critical intermediate in the synthesis that starts from acetone. researchgate.netpsu.edu Once formed, mesityl oxide reacts with ammonia to produce this compound. psu.edu In the broader context of reactions involving acetone and ammonia, other intermediates and subsequent products can also form. For example, in the synthesis of triacetonamine, this compound itself acts as an intermediate which can react further. psu.edu Studies on the decomposition of acetonine also indicate that this compound can be formed as a reaction product, highlighting its role as a stable intermediate in complex reaction mixtures. chemicalpapers.com

Reaction Kinetics and Thermodynamics of this compound Synthesis

The primary and most well-documented method for synthesizing this compound is through the reaction of mesityl oxide with aqueous ammonia. The fundamental mechanism of this transformation is a Michael addition, where the nucleophilic ammonia molecule attacks the β-carbon of the α,β-unsaturated ketone system present in mesityl oxide.

The reaction is characterized by its exothermic nature, releasing heat upon the formation of new chemical bonds. Consequently, effective temperature control is a critical kinetic parameter. To prevent runaway reactions and the formation of undesired byproducts, industrial and laboratory protocols often necessitate active cooling to maintain the reaction temperature below 40°C.

While the qualitative thermodynamics are understood (the reaction is exothermic, indicating a negative enthalpy change, ΔH), specific quantitative data for the reaction kinetics and thermodynamics, such as activation energy (Ea), rate constants, and the precise values for enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the direct synthesis of this compound, are not extensively detailed in the reviewed scientific literature.

This compound as a Secondary or Byproduct in Complex Chemical Systems

This compound is frequently reported as a byproduct or artifact in various chemical processes, particularly those involving high temperatures or specific solvents during analysis. Its formation is often linked to the presence of its precursors—acetone and ammonia—under favorable reaction conditions.

Formation in Bio-Oil Production and Pyrolysis Processes

The production of bio-oil via the fast pyrolysis of nitrogen-rich biomass, such as sewage sludge, can lead to the significant formation of nitrogenated compounds. nih.gov When acetone is used as a solvent to absorb or process the pyrolysis vapors, it can react with the ammonia generated from the feedstock to form aminoketones. researchgate.net

A notable case involves the fast pyrolysis of sewage sludge at 500°C. researchgate.netnii.ac.jp In this process, triacetonamine, a derivative of this compound, was identified as a major component in the resulting bio-oil when acetone was used as the absorption solvent. researchgate.net It was demonstrated that the yield of triacetonamine increased with the storage time of the bio-oil in the acetone solvent, eventually reaching a substantial yield. researchgate.net This indicates a slow, catalyzed reaction occurring at ambient conditions within the collected bio-oil.

Interestingly, it has been established that pure ammonia does not readily react with acetone to form these products. researchgate.net This suggests that other chemical species present in the complex bio-oil matrix must act as catalysts to facilitate the condensation reaction. researchgate.net The high nitrogen content of feedstocks like food waste digestate also contributes to the formation of various nitrogen-containing compounds during pyrolysis, creating the potential for this compound formation if acetone is present. shb.ac.cn The use of acetone as a solvent in the gas chromatography analysis of bio-oils with high ammonia content has been specifically identified as an undesirable practice that leads to the artifactual formation of this compound. researchgate.net

Table 1: Formation of Triacetonamine (TAA) from Sewage Sludge Pyrolysis in Acetone Interactive data table based on findings from Cao et al. (2010).

Parameter Value Unit
Feedstock Sewage Sludge -
Process Fast Pyrolysis -
Pyrolysis Temperature 500 °C
Absorption Solvent Acetone -
Major Product Formed Triacetonamine (TAA) -
Final Yield (daf)¹ ~28.4 %
Isolated Yield (daf)¹ 27.9 %
Purity of Isolated Product 80.4 %

¹daf: dry, ash-free basis

Incidental Formation During Extraction and Purification Procedures

The appearance of this compound as an artifact is a recognized issue in the analysis and purification of natural product extracts, particularly when acetone is employed as a solvent. The mechanism mirrors its intentional synthesis: the aldol condensation of two acetone molecules to form mesityl oxide, which is often catalyzed by trace acidic or basic impurities, followed by the Michael addition of ammonia, which may be present in the sample or introduced via buffers. nih.gov

For instance, during the bioassay-guided investigation of extracts from soybean curd residue, this compound was identified as an active compound. nih.govresearchgate.net However, the researchers acknowledged the possibility that it could be an artifact of the purification process, as acetone was used. nih.gov Although they confirmed the compound was present before the final purification steps, the potential for its incidental formation could not be definitively ruled out. nih.gov

In another clear example, both this compound and triacetonamine were isolated from extracts of tangerine leaves but were subsequently proven to be artifacts generated during the isolation procedure itself, which likely involved acetone and ammonia-containing reagents. researchgate.net The common practice of dissolving bio-oil or other complex organic mixtures in solvents like acetone for analytical procedures such as chromatography creates the ideal environment for such incidental reactions. acs.orgutwente.nl To manage the purification of this compound when it is the desired product and to separate it from other condensation byproducts, it is often converted into its more stable and easily crystallizable hydrogen oxalate (B1200264) salt. orgsyn.org

Table 2: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 12248
Acetone 180
Ammonia 222
Mesityl oxide 12206
Triacetonamine 13247
This compound hydrogen oxalate 71311394

Chemical Reactivity and Derivatization Strategies for Diacetonamine

Reactivity of the Amino Functional Group in Diacetonamine

The primary amino group (-NH₂) in this compound confers nucleophilic properties to the molecule, allowing it to engage in reactions typical of primary amines. chemistrysteps.comtestbook.com

The lone pair of electrons on the nitrogen atom of the amino group enables it to act as a nucleophile, particularly in reactions with electrophilic carbonyl carbons. chemistrysteps.comtestbook.com This reactivity is central to the formation of imines, also known as Schiff bases, when this compound reacts with aldehydes or ketones. chemistrysteps.compressbooks.publibretexts.org The mechanism for this transformation is typically acid-catalyzed and proceeds through a tetrahedral carbinolamine intermediate. chemistrysteps.comlibretexts.orgunizin.org This intermediate subsequently undergoes dehydration, eliminating a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. libretexts.orgunizin.org

Effective imine formation requires careful pH control. libretexts.org In highly acidic conditions (low pH), the amine reactant becomes protonated, which neutralizes its nucleophilicity. libretexts.org Conversely, in conditions that are not sufficiently acidic (high pH), the hydroxyl group of the carbinolamine intermediate cannot be easily protonated, hindering its departure as a water molecule. libretexts.org

The nucleophilic character of this compound's amino group also facilitates acylation and alkylation reactions.

Acylation is the process of introducing an acyl group (a group with the formula R-C=O) to the nitrogen atom. This is commonly achieved using acylating agents such as acyl chlorides or acid anhydrides. savemyexams.com The reaction follows a nucleophilic addition-elimination pathway where the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then eliminates a leaving group like a chloride ion. savemyexams.com The product of this reaction is an N-substituted amide. For instance, the acetylation of this compound yields N-acetyl-diacetonamine. Such derivatization can significantly alter the molecule's chemical and biological properties.

Alkylation involves the replacement of one or both hydrogen atoms of the primary amino group with alkyl substituents. In this nucleophilic substitution reaction, the amine attacks an electrophilic carbon on an alkyl halide. savemyexams.com While Friedel-Crafts alkylation is a prominent example of creating carbon-carbon bonds with aromatic systems, the underlying principle of a nucleophilic amine attacking an alkyl electrophile is analogous. savemyexams.comlibretexts.org Controlling the extent of alkylation can be challenging, as the initial product may undergo further reaction, potentially leading to polyalkylation. libretexts.org

Nucleophilic Addition Reactions of this compound

Reactivity of the Ketone Moiety in this compound

The ketone group at the C-2 position of this compound's pentanone structure provides a second site for chemical reactions.

This compound's ketone moiety can participate in condensation reactions with other carbonyl-containing compounds, including acetone (B3395972). chemicalpapers.com These reactions, often catalyzed by a base, are examples of aldol (B89426) condensations. blogspot.comvanderbilt.edu The general mechanism involves the formation of an enolate from one carbonyl compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. vanderbilt.edulibretexts.org This leads to the formation of a β-hydroxy ketone or, in this case, a ketol. blogspot.com this compound itself is a known intermediate in the synthesis of other compounds like triacetonamine (B117949), which involves condensation with acetone. chemicalpapers.comgoogle.comgoogle.com

Ketones are known to react with hydroxylamine (B1172632) (NH₂OH) to yield oximes, which are compounds containing a C=N-OH functional group. blogspot.comfriendzbazzar.com This reaction is classified as a nucleophilic addition of hydroxylamine to the carbonyl carbon, which is followed by the elimination of a water molecule (dehydration). unizin.orgblogspot.com The resulting oxime derivatives are frequently stable, crystalline solids, which makes them useful for the purification and characterization of the original carbonyl compound. libretexts.org Based on the established reactivity of ketones, this compound is expected to react with hydroxylamine to form 4-amino-4-methyl-2-pentanone oxime under suitable reaction conditions.

Condensation Reactions with Carbonyl Compounds

Formation and Characterization of Metal Complexes Involving this compound

This compound can function as a ligand, coordinating to metal ions to form metal complexes. The primary point of coordination is typically the oxygen atom of the carbonyl group. google.comgoogle.com

A significant example is the synthesis of oxalic acid copper this compound, which has been studied for its fungicidal properties against agricultural pathogens. google.com In the crystalline structure of this complex, the central copper ion forms covalent bonds with two molecules of oxalic acid and a coordinate bond with the carbonyl oxygen of the this compound ligand. google.comgoogle.com The synthesis typically involves the reaction of this compound or its oxalate (B1200264) salt with a copper salt and oxalic acid. google.com

The characterization of such metal complexes is accomplished using a variety of analytical methods, as detailed in the table below.

TechniqueInformation ProvidedExample Finding for Oxalic Acid Copper this compound
X-ray Diffraction (XRD) Provides definitive data on the crystal and molecular structure, including bond lengths, angles, and molecular formula.Determined the molecular formula to be C₁₆H₂₈CuN₂O₁₀ and confirmed that coordination occurs through the carbonyl oxygen. google.comgoogle.com
Infrared (IR) Spectroscopy Identifies functional groups and confirms coordination by detecting shifts in vibrational frequencies upon complexation.A shift in the C=O stretching frequency provides evidence of the carbonyl group's involvement in metal binding. scirp.org
Elemental Analysis Determines the precise elemental composition of the synthesized complex to confirm its stoichiometry.Confirms the molar ratio of the metal ion, this compound, and any other ligands present in the complex. scirp.orgarabjchem.org
Other Methods Techniques such as Nuclear Magnetic Resonance (NMR), UV-Visible Spectroscopy, and Thermal Analysis (TGA/DSC) provide further details on structure, stability, and electronic properties.These methods are essential for a comprehensive characterization of new metal complexes. arabjchem.orgjmchemsci.commdpi.com

Coordination Chemistry of this compound as a Ligand

Rational Design and Synthesis of this compound Derivatives and Analogues

This compound serves as a versatile precursor for the synthesis of various derivatives, including monoacetylated and amide compounds. These modifications can alter the chemical and biological properties of the parent molecule.

The monoacetylated derivative of this compound, N-(1,1-dimethyl-3-oxobutyl)acetamide, has been isolated and identified from natural sources like soybean curd residue. researchgate.netnih.govnih.gov Its structure was elucidated using techniques such as mass spectrometry and NMR analysis. researchgate.netnih.govnih.gov

The synthesis of amide derivatives of this compound can be achieved through standard amidation reactions. sphinxsai.com For example, reacting this compound with an appropriate acyl chloride or anhydride (B1165640) would yield the corresponding N-acyl this compound derivative. These reactions typically proceed under mild conditions. sphinxsai.com

A study on the sporulation-inducing activity of this compound and its derivatives in Bacillus species compared this compound hydrochloride, N-acetylthis compound, and diacetone acrylamide (B121943). nih.gov It was found that while this compound hydrochloride showed some activity, diacetone acrylamide exhibited significantly higher induction of sporulation in Bacillus amyloliquefaciens. nih.govnih.gov This highlights how modification of the amine group can dramatically impact its biological function.

The preparation of these derivatives often involves standard laboratory techniques. For instance, this compound hydrogen oxalate can be used as a starting material, which is then subjected to further reactions to yield the desired amide derivatives. researchgate.net The synthesis of various amide derivatives from substituted anilines and amino acid esters has been reported, outlining a general methodology that could be adapted for this compound. sphinxsai.com

This compound is a key starting material for the synthesis of various cyclized products, most notably piperidone analogues. The structure of this compound, containing both an amine and a ketone, makes it amenable to intramolecular cyclization reactions.

One of the most significant applications of this compound is in the synthesis of triacetonamine (2,2,6,6-tetramethyl-4-piperidone). gla.ac.uk This conversion can be achieved by reacting this compound with acetone in the presence of calcium chloride. gla.ac.uk Triacetonamine is a crucial intermediate in the production of hindered amine light stabilizers (HALS), which are important additives for polymers.

The aza-Michael reaction is another important method for synthesizing piperidone derivatives. kcl.ac.uk This reaction involves the addition of an amine to an α,β-unsaturated ketone. While not a direct cyclization of this compound itself, the principles of this reaction are relevant to the synthesis of substituted piperidones. A one-pot oxidation-cyclization method has been developed for preparing a diverse range of N-substituted 4-piperidones. kcl.ac.uk

The synthesis of piperidone analogues can also be achieved through a Dieckmann condensation reaction of appropriate precursors. google.com For instance, a piperidone intermediate can be synthesized via a Michael addition reaction between benzylamine (B48309) and methyl acrylate, followed by a Dieckmann condensation. google.com

Furthermore, research has been conducted on the synthesis of novel piperidine (B6355638) building blocks and their use in preparing analogues of biologically active compounds. kcl.ac.uk These synthetic routes often involve the creation of a piperidone ring system, for which this compound can be a valuable precursor.

This compound is a foundational molecule in the synthesis of stable nitroxide radicals, particularly those based on the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) framework. These radicals have wide-ranging applications due to their persistence.

The synthesis of TEMPO and its derivatives often begins with triacetonamine, which, as mentioned previously, can be synthesized from this compound. gla.ac.uk The oxidation of the secondary amine in the piperidine ring of triacetonamine yields the corresponding nitroxide radical. This oxidation is typically carried out using reagents like hydrogen peroxide in the presence of a catalyst such as sodium tungstate. whiterose.ac.uk

The stability of these nitroxide radicals is attributed to the steric hindrance provided by the four methyl groups adjacent to the nitroxide functionality, which prevents dimerization and other decomposition pathways. whiterose.ac.uk The resonance delocalization of the unpaired electron between the nitrogen and oxygen atoms also contributes to their stability. whiterose.ac.uk

The chemistry of nitroxide radicals is characterized by their redox behavior. They can be oxidized to form N-oxoammonium cations or reduced to hydroxylamines. whiterose.ac.uknih.gov This reversible redox chemistry is central to many of their applications.

This compound itself can be used to synthesize other types of nitroxide radicals. For example, pyrimidinyl nitronyl nitroxides have been prepared from this compound through a sequence of reactions including a Grignard reaction, a Ritter reaction, and subsequent oxidation. researchgate.netresearchgate.net

Applications of Diacetonamine in Advanced Chemical Synthesis and Catalysis

Diacetonamine as a Versatile Intermediate in Organic Synthesis

The reactivity of this compound's functional groups makes it an important intermediate in organic synthesis. ijrpr.com It can undergo reactions at the ketone, the amine, or both, leading to the formation of a diverse array of more complex molecules.

This compound and its derivatives are significant in the pharmaceutical industry, serving as starting materials for the synthesis of various active pharmaceutical ingredients (APIs). techniumscience.comskpharmteco.comuniupo.it Its structural motif is incorporated into a number of complex molecules that exhibit biological activity. For instance, this compound is a key precursor in the synthesis of hindered amine light stabilizers (HALS), which are crucial additives in polymer-based medical devices to protect them from degradation. scielo.brkyoto-u.ac.jp The synthesis of these stabilizers often involves the conversion of this compound to derivatives like 4-amino-2,2,6,6-tetramethylpiperidine (B32359). sigmaaldrich.comgoogle.comgoogle.com

Furthermore, the fundamental structure of this compound is a building block for creating more elaborate molecules with potential therapeutic applications. ijrpr.comlookchem.com Research has explored the use of this compound derivatives in the development of various medicinal compounds.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound provides a convenient entry point for their synthesis. sigmaaldrich.com The presence of both a nucleophilic amine and an electrophilic ketone within the same molecule allows for intramolecular cyclization reactions, as well as condensations with other bifunctional molecules, to form a variety of heterocyclic rings.

A significant application is in the synthesis of 2,2,6,6-tetramethylpiperidine (B32323) derivatives, which are foundational for many HALS. kyoto-u.ac.jpwikipedia.org The synthesis often begins with the reductive amination of a related ketone, leading to compounds like 4-amino-2,2,6,6-tetramethylpiperidine. wikipedia.org These piperidine-based structures are critical for the efficacy of HALS in preventing polymer degradation. scielo.br The unique steric hindrance around the amine group in these heterocycles is key to their stabilizing function. wikipedia.org

Precursor in the Synthesis of Pharmaceutical Compounds and Active Pharmaceutical Ingredients (APIs)

Catalytic Applications of this compound and its Salts

Beyond its role as a synthetic intermediate, this compound and its salts have found utility as catalysts in organic reactions, contributing to more efficient and accelerated chemical processes. longdom.org

This compound hydrogen oxalate (B1200264), a salt derived from this compound, is recognized for its catalytic activity in various organic transformations. lookchem.comorgsyn.org This salt is often used to facilitate reactions that benefit from mild acidic catalysis. The preparation of this compound hydrogen oxalate itself involves the reaction of this compound with oxalic acid. orgsyn.org

The use of catalysts is fundamental to modern chemical synthesis for improving reaction kinetics. consensus.appopenaccessjournals.com Catalysts like this compound hydrogen oxalate can accelerate reaction rates by providing an alternative reaction pathway with a lower activation energy. longdom.orgresearchgate.net This leads to increased efficiency, reduced reaction times, and potentially higher yields of the desired products. lookchem.com The catalytic effect can be influenced by factors such as catalyst concentration. researchgate.net The application of such catalysts is a key aspect of green chemistry, aiming to make chemical processes more sustainable. greencatalysis.jp

This compound Hydrogen Oxalate as a Catalyst in Organic Transformations

Applications in Functional Material Precursor Chemistry

This compound serves as a precursor in the development of functional materials. Its derivatives, particularly the hindered amines, are essential in creating materials with enhanced stability and longevity. scielo.br

A primary application in this area is the synthesis of Hindered Amine Light Stabilizers (HALS). kyoto-u.ac.jpgoogle.com HALS are incorporated into polymers to protect them from degradation caused by exposure to UV light. scielo.brwikipedia.org this compound is a key starting material for producing the 2,2,6,6-tetramethylpiperidine core structure of many HALS. kyoto-u.ac.jp The mechanism of HALS involves trapping free radicals that initiate polymer degradation, a process in which the sterically hindered amine plays a crucial role. wikipedia.org The development of polymeric HALS is an active area of research to minimize their loss from the polymer matrix over time. scielo.brresearchgate.net

Furthermore, the unique structure of this compound and its ability to form hydrogen-bonded networks make it a subject of interest in supramolecular chemistry and the design of new materials. mdpi.comresearchgate.net

Interactive Data Table: Applications of this compound

Application Area Specific Use Key Intermediates/Products Relevant Research Findings
Organic Synthesis Precursor for Pharmaceuticals and APIs4-amino-2,2,6,6-tetramethylpiperidine, HALSServes as a fundamental building block for complex therapeutic molecules. ijrpr.comlookchem.com
Building Block for Heterocycles2,2,6,6-tetramethylpiperidine derivativesEnables the synthesis of sterically hindered amines crucial for HALS. kyoto-u.ac.jpwikipedia.org
Catalysis Catalyst in Organic TransformationsThis compound Hydrogen OxalateFacilitates reactions through mild acidic catalysis. lookchem.comorgsyn.org
Enhancing Reaction EfficiencyAccelerates reaction rates by lowering activation energy. longdom.orgresearchgate.net
Functional Materials Precursor for Polymer StabilizersHindered Amine Light Stabilizers (HALS)Essential for producing HALS that protect polymers from UV degradation. scielo.brwikipedia.org
Supramolecular ChemistryHydrogen-bonded organic frameworks (HOFs)Its structure allows for the formation of organized molecular assemblies. mdpi.comresearchgate.net

Precursors for Hindered Amine Light Stabilizers (HALS)

This compound is a crucial intermediate in the industrial synthesis of Hindered Amine Light Stabilizers (HALS), which are paramount for protecting polymeric materials from degradation caused by exposure to light. The primary route to HALS involves the conversion of this compound to triacetonamine (B117949) (2,2,6,6-tetramethyl-4-piperidone). psu.eduwikipedia.org

The synthesis of triacetonamine from this compound can occur through various reaction pathways. One common method involves the reaction of this compound with acetone (B3395972). justia.com This process is often catalyzed by acid catalysts. google.com The reaction of acetone and ammonia (B1221849) is complex, with several co-existing products including triacetonamine, acetonine, phorone, diacetone alcohol, and mesityl oxide. psu.edu

Triacetonamine itself serves as a key building block for a wide array of HALS. The 2,2,6,6-tetramethylpiperidine ring within triacetonamine is the foundational structure responsible for the light-stabilizing effect of HALS. psu.edu

The conversion of triacetonamine to various HALS derivatives often begins with the modification of its ketone group. For instance, reduction of triacetonamine yields 2,2,6,6-tetramethyl-4-piperidinol. kyoto-u.ac.jp This alcohol can then undergo esterification or transesterification with various dicarboxylic acids or their esters to produce high-molecular-weight HALS. google.comgoogle.com A prominent example is the reaction with sebacic acid to form bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate, a widely used light stabilizer. google.comgoogle.com

Alternatively, reductive amination of triacetonamine produces 4-amino-2,2,6,6-tetramethylpiperidine and its N-alkyl derivatives. wikipedia.orgkyoto-u.ac.jp These amino-functionalized piperidines are also key intermediates for another class of polymeric HALS.

Table 1: Synthetic Pathway from this compound to Key HALS Intermediates

Starting Material Reagent(s) Intermediate Product Subsequent Reaction Final HALS Precursor
This compoundAcetoneTriacetonamineReduction2,2,6,6-Tetramethyl-4-piperidinol
This compoundAcetoneTriacetonamineReductive Amination4-Amino-2,2,6,6-tetramethylpiperidine

These precursors are then used to build larger, more complex HALS molecules designed for specific polymer applications. The versatility of the 2,2,6,6-tetramethylpiperidine core, originating from this compound, allows for the synthesis of a diverse range of light stabilizers with tailored properties. kyoto-u.ac.jp

Advanced Analytical and Spectroscopic Characterization Techniques for Diacetonamine Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of diacetonamine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In ¹H NMR, the spectrum of this compound reveals distinct signals corresponding to its different proton groups. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals allow for the precise assignment of protons to the methyl groups, the methylene (B1212753) group, and the amine group. For instance, the protons of the two methyl groups attached to the quaternary carbon (C4) are chemically equivalent, as are the protons of the methyl group adjacent to the carbonyl group (C1). The methylene protons (C3) and the amine protons (at C4) also produce characteristic signals.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. oregonstate.edu A typical ¹³C NMR spectrum of this compound will show distinct peaks for each of the unique carbon atoms in the molecule: the carbonyl carbon (C2), the quaternary carbon bonded to the nitrogen (C4), the methylene carbon (C3), the methyl carbon of the acetyl group (C1), and the equivalent methyl carbons attached to C4. The chemical shifts for these carbons fall into predictable regions; for example, the carbonyl carbon resonance appears significantly downfield (around 200+ ppm), while the aliphatic carbons appear at higher fields. oregonstate.eduwisc.edu In a study identifying this compound from soybean curd residue, NMR analysis was crucial for structural confirmation. nih.govresearchgate.netnih.gov

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups

Nucleus Functional Group Typical Chemical Shift (δ) ppm
¹H CH ₃-C=O ~2.1
¹H -CH ₂- ~2.3
¹H (CH ₃)₂-C ~1.2
¹H -NH Variable
¹³C C =O (Ketone) >200
¹³C C (CH₃)₂NH₂ (Quaternary) ~50-60
¹³C -C H₂- ~50-55
¹³C C H₃-C=O ~30
¹³C (C H₃)₂-C ~25-30

Note: Specific chemical shifts can vary based on the solvent and experimental conditions. pitt.edu

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. wikipedia.org Various ionization and analysis methods, often coupled with chromatographic techniques, are employed. gdut.edu.cn

Field Desorption Mass Spectrometry (FD-MS) and Electron Ionization Mass Spectrometry (EI-MS) have been instrumental in the identification of this compound. researchgate.net In a study isolating a sporulation-inducing factor from soybean curd residue, both FD-MS and EI-MS were used to elucidate the chemical structure of a derivative, which led to the identification of this compound. nih.govnih.gov FD-MS is a soft ionization technique that often yields a prominent molecular ion peak, which is critical for determining the molecular weight. nih.gov

EI-MS, a harder ionization technique, causes the this compound molecule to fragment in a reproducible manner. spectroscopyonline.com The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. libretexts.org For this compound, key fragmentation pathways include the cleavage of bonds adjacent to the carbonyl and amine groups. docbrown.info GC-MS data from the NIST library indicates that for this compound, the most abundant peak (base peak) is at a mass-to-charge ratio (m/z) of 58. nih.gov Other significant peaks are observed at m/z 43 and 42. nih.gov These fragments correspond to stable cations formed during the ionization process.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile compounds like this compound in complex mixtures. gdut.edu.cnpsu.edu The gas chromatograph separates the components of the mixture, which are then individually ionized and detected by the mass spectrometer. horizonepublishing.com This technique was used to detect this compound as a component in the synthesis of triacetonamine (B117949). psu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing less volatile compounds or for samples in aqueous matrices. It has been applied in metabolomic analyses to identify secondary metabolites and can be used to track the degradation kinetics of this compound in environmental studies. Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity for quantifying specific amines in complex samples. pjoes.comresearchgate.net

Table 2: Key Mass Spectrometry Data for this compound

Technique Information Provided Key Findings / m/z Values
FD-MS Molecular Weight Determination Shows parent ion peaks, including one at m/z 116.1 [M+H]⁺. nih.gov
EI-MS Structural Fragmentation Pattern Base Peak: m/z 58. Other significant peaks: m/z 43, 42. nih.gov
GC-MS Separation and Identification in Mixtures Confirmed presence of this compound in reaction mixtures and natural extracts. psu.eduhorizonepublishing.com

| LC-MS | Analysis of Aqueous/Complex Samples | Used for metabolomic analysis and potential for environmental fate studies. |

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in the this compound molecule by measuring the vibrations of its chemical bonds. horiba.com

FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum with absorption bands characteristic of specific bond types. science.gov The FT-IR spectrum of this compound will prominently feature:

A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ketone group.

N-H stretching vibrations from the primary amine group, which typically appear as one or two bands.

C-H stretching and bending vibrations from the methyl and methylene groups.

C-N stretching vibrations. FT-IR has been used to confirm the structure of this compound and related compounds. researchgate.net

Raman Spectroscopy is a complementary light-scattering technique. renishaw.com While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. spectroscopyonline.com It can be used to analyze samples in aqueous solutions, a significant advantage for certain biological and industrial process applications. ondavia.com The Raman spectrum of this compound would also show characteristic peaks for the C=O, C-C, C-N, and C-H bonds, providing a unique chemical fingerprint. acs.org

Mass Spectrometry (MS) Techniques (e.g., FD-MS, EI-MS, LC-MS, GC-MS)

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture, as well as for its precise quantification.

Gas Chromatography (GC) is a primary technique for the analysis of this compound due to its volatility. tsijournals.com In GC, the sample is vaporized and passed through a column containing a stationary phase. Components separate based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification. nih.gov

Research has detailed GC methods for analyzing reaction mixtures in the synthesis of related compounds like triacetonamine, where this compound is a known byproduct. psu.edu These methods often utilize capillary columns, such as those with a SE-54 or HP-5 stationary phase. psu.edu GC has also been validated for the trace analysis of related compounds, mesityl oxide and diacetone alcohol, demonstrating its sensitivity for process impurities. tsijournals.comnih.gov

When coupled with Mass Spectrometry (GC-MS), the technique provides definitive identification of the separated components. gdut.edu.cn Studies have used GC-MS to identify this compound in various contexts, including as a volatile compound in plant extracts and as an intermediate in chemical reactions. psu.eduhorizonepublishing.com The method involves setting a specific temperature program for the GC oven to ensure optimal separation of all components in the mixture. gdut.edu.cn

Table 3: Example Gas Chromatography (GC) Method Parameters

Parameter Description
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) gdut.edu.cn
Carrier Gas Helium gdut.edu.cn
Injection Mode Splitless or Split gdut.edu.cnnih.gov
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) psu.edu

| Temperature Program | Initial hold, followed by ramps to final temperature (e.g., 80°C hold, ramp to 290°C) gdut.edu.cn |

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for assessing the purity of this compound and for its quantification in various samples. mtoz-biolabs.com HPLC separates components of a liquid mixture by pumping it through a column packed with a solid adsorbent material.

HPLC is particularly valuable for purity assessment, where it can separate this compound from non-volatile impurities, starting materials, or side-products. chromatographyonline.com By using a detector such as an Ultraviolet (UV) detector, the purity of a this compound sample can be determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. medicinescience.org The high resolution of HPLC allows for the detection of even trace-level impurities. mtoz-biolabs.com While specific HPLC methods for this compound are mentioned in the context of broader analyses, developing a robust method would involve optimizing the mobile phase composition, column type (e.g., reversed-phase), and detector wavelength to achieve the best separation and sensitivity. oriprobe.com

Table 4: Mentioned Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 69361
Mesityl oxide 8774
Ammonia (B1221849) 222
Acetone (B3395972) 180
Triacetonamine 7906
Diacetone alcohol 8563
Diethylamine 8021
Methylamine 6329
Dimethylamine 674
Dibutylamine 8119
Benzenesulfonyl chloride 8272
Oxalic acid 971
Diacetone acrylamide (B121943) 78082
Adipic acid dihydrazide 12458
Tyranton 5281861
Palmitic acid 985
Phytol 5280435
β-Sitosterol 222284

Gas Chromatography (GC) and GC-MS for Mixture Analysis

X-ray Crystallography for Precise Structural Determination of this compound Derivatives and Complexes

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. wikipedia.org This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which is indispensable for characterizing novel this compound derivatives and understanding their coordination chemistry in metal complexes. wikipedia.org By analyzing the diffraction pattern of a single crystal, researchers can construct an electron density map and, from it, a detailed model of the molecular structure.

In the study of this compound, X-ray crystallography has been pivotal in confirming the structures of its derivatives and coordination compounds. For instance, the structure of this compound acid oxalate (B1200264) monohydrate was elucidated using single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P2₁/c. This analysis detailed how oxalate anions are linked to water molecules through hydrogen bonds, forming a layered structure.

The technique is particularly powerful in revealing the coordination geometry of metal centers in this compound complexes. Research on a copper(II) complex synthesized from this compound hydrogen oxalate and copper sulfate (B86663) provided a clear depiction of its molecular structure. scienceopen.com The analysis showed a six-coordinated copper(II) ion in a centrosymmetric arrangement, bonded to oxygen atoms from two oxalate ligands and two this compound ligands. scienceopen.com Similarly, the first crystal structure of a this compound metal complex was reported for a silver(I) compound, [Ag{H2NC(Me)2CH2C(O)Me}(PTo3)]ClO4, confirming the coordination of the this compound ligand to the metal center. nih.govacs.org

Detailed Research Findings

Crystallographic studies yield a wealth of data that allows for a comprehensive understanding of molecular architecture. The findings for this compound complexes include precise measurements of the crystal lattice and the spatial arrangement of the ligands around the central metal ion.

Bis(4-ammonio-4-methylpentan-2-one-O)dioxalato-copper(II) Complex

The crystal structure of the copper(II) complex, [Cu(C6H13NO)2(C2H2O4)2], was determined with high precision. The Cu(II) center is located at a position of 2/m site symmetry and features a six-coordinate geometry. scienceopen.com The coordination sphere is composed of four oxygen atoms from two bidentate oxalate ligands in the equatorial plane and two oxygen atoms from the carbonyl groups of the this compound ligands in the axial positions. scienceopen.com The structure is further stabilized by intermolecular hydrogen bonds between the amino groups of the this compound ligands and the carbonyl oxygen atoms. scienceopen.com

Table 1: Crystallographic Data for Bis(4-ammonio-4-methylpentan-2-one-O)dioxalato-copper(II) scienceopen.com
ParameterValue
Chemical Formula[Cu(C₆H₁₃NO)₂(C₂H₂O₄)₂]
Temperature113 K
Crystal SystemMonoclinic
Space GroupP2₁/c
Coordination GeometrySix-coordinate, Centrosymmetric
R-factor0.026
wR-factor0.075
Key InteractionsIntermolecular N—H···O hydrogen bonds

This compound Silver(I) Complex

The reaction involving silver perchlorate, ammonia, and tri-p-tolylphosphine (B94635) in acetone led to the formation of single crystals of a this compound-silver(I) complex, identified as [Ag{H2NC(Me)2CH2C(O)Me}(PTo3)]ClO4. nih.govacs.org The determination of its crystal structure was a significant milestone, representing the first published crystal structure of any this compound-metal complex. acs.org This analysis provided definitive proof of the this compound ligand's ability to coordinate with metal ions.

Table 2: Investigated this compound-Silver(I) Complex Structure nih.govacs.orgacs.org
ParameterDescription
Chemical Formula[Ag{H₂NC(Me)₂CH₂C(O)Me}(PTo₃)]ClO₄
Metal CenterSilver(I)
LigandsThis compound (H₂NC(Me)₂CH₂C(O)Me), Tri-p-tolylphosphine (PTo₃)
SignificanceFirst reported crystal structure of a this compound-metal complex.

Theoretical and Computational Studies of Diacetonamine and Its Reactivity

Quantum Mechanical Investigations of Diacetonamine Electronic Structure

Quantum mechanics offers a fundamental framework for understanding the electronic architecture of this compound and how this dictates its chemical characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it a valuable tool for predicting molecular stability and reactivity. libretexts.orgmdpi.com While comprehensive DFT studies focused solely on this compound are not extensively available in the public literature, the principles can be understood by examining research on related molecules.

For instance, DFT has been employed to study the thermal decomposition of N-substituted diacetamides, which share a similar backbone with this compound. mdpi.com These studies calculate thermodynamic parameters to evaluate the kinetics of decomposition reactions, revealing how different substituents on the nitrogen atom affect the molecule's stability. mdpi.com Such an approach for this compound would involve calculating properties like the energies of formation, which can help establish the relative stability of different tautomers or conformers. scirp.org A theoretical study on quinolin-4-one derivatives, for example, used DFT calculations to determine the equilibrium between different tautomeric forms in both the gas phase and in solution. scirp.org

The stability of this compound can also be inferred from experimental observations under specific conditions. For example, its formation has been noted as an undesirable byproduct when acetone (B3395972) is used as a solvent in the analysis of bio-oil samples with high ammonia (B1221849) content, indicating its spontaneous formation under these conditions. researchgate.net Thermal analysis of related sterically crowded bifunctional molecules has also provided data on thermal decomposition pathways. mdpi.com

Global reactivity descriptors, derived from DFT calculations, are key to predicting chemical behavior. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

A study on thiazine (B8601807) derivatives used these descriptors to compare the reactivity of different substituted compounds, finding that a higher energy gap between frontier orbitals corresponds to greater stability and lower reactivity. researchgate.net

Global Reactivity DescriptorDefinitionSignificance in Predicting Reactivity
Chemical Hardness (η)Resistance to deformation or change in electron cloud.Higher hardness indicates greater stability and lower reactivity.
Electronegativity (χ)Ability to attract electrons.Indicates the tendency of a molecule to attract electrons from other species.
Electrophilicity Index (ω)Propensity to accept electrons.A high index indicates a good electrophile.
Energy Gap (ΔE)Energy difference between HOMO and LUMO.A large gap suggests high stability and low reactivity. A small gap suggests high reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO is nucleophilic (electron-donating), while the LUMO is electrophilic (electron-accepting). libretexts.orgyoutube.com The energy and symmetry of these orbitals determine the feasibility and pathway of a reaction. wikipedia.org

For this compound, which contains both a nucleophilic primary amine group and an electrophilic carbonyl group, FMO analysis is crucial for understanding its dual reactivity.

HOMO: The HOMO of this compound would likely be localized on the nitrogen atom of the primary amine group, corresponding to its lone pair of electrons. This explains the nucleophilic character of the amine, which readily reacts with electrophiles. In reactions where this compound acts as a nucleophile, the interaction will be between its HOMO and the LUMO of the electrophile. youtube.com

LUMO: The LUMO is expected to be centered on the carbonyl carbon atom. This orbital can accept electrons from a nucleophile, initiating a nucleophilic attack at the carbonyl group. When this compound acts as an electrophile, the key interaction is between its LUMO and the HOMO of the nucleophilic species. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. journalcsij.com Conversely, a small gap indicates that the molecule is more reactive. journalcsij.com

Computational studies on other molecules, such as thiazine derivatives, have shown that FMO analysis can successfully predict the most probable sites for nucleophilic and electrophilic attacks. researchgate.net Similar computational analysis on this compound would quantify the energies of its frontier orbitals and map their distribution, providing precise predictions of its reactive sites.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry allows for the detailed exploration of reaction mechanisms, identifying intermediates and the energetic barriers that control reaction rates.

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is fundamental to understanding a reaction's mechanism and kinetics. DFT calculations are a primary tool for locating and analyzing transition states. rsc.org

For reactions involving this compound, such as its formation from acetone and ammonia or its participation in condensation reactions, computational methods can map the entire reaction pathway. This involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states on the potential energy surface.

Frequency Calculations: Confirming the nature of these stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of atoms along the reaction coordinate. nih.gov

For example, a computational study on the enantioselective Michael addition catalyzed by a thiourea (B124793) organocatalyst successfully used DFT to model the transition state, which was crucial in determining the rate-determining step of the reaction. rsc.org Similarly, a study on the decomposition of N-substituted diacetamides identified a six-membered transition state, providing insight into the intramolecular hydrogen transfer mechanism. mdpi.com For a hypothetical intramolecular cyclization of this compound to form a nitrogen-containing heterocycle, computational analysis would seek to identify the transition state for the ring-closing step, calculating its activation energy to predict the reaction's feasibility.

The solvent in which a reaction is carried out can have a profound impact on reaction rates and outcomes. rsc.org Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. The COSMO-RS method is one such example that has been used to generate large datasets for predicting solvation energies. rsc.org

Explicit Solvation Models: Individual solvent molecules are included in the calculation, surrounding the solute molecule. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. rsc.org

For this compound, solvent effects are particularly important. The polarity of the solvent can influence the tautomeric equilibrium between its keto and enol forms. Furthermore, protic solvents can form hydrogen bonds with both the amine and carbonyl groups, stabilizing the ground state and potentially altering the energy of transition states. For instance, a computational study on the excited state dynamics of p-diacetylphenylenediamine (p-DAPA), a related molecule, showed that polar solvents introduce new non-radiative decay pathways, affecting its fluorescence properties. chemrxiv.org Studies on other reactions have shown that solvents can alter reaction barriers by preferentially stabilizing the transition state or the reactants. ucsb.edu

Transition State Characterization in this compound Transformations

Molecular Dynamics Simulations for this compound in Biological and Chemical Environments

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed, atomistic insights into the dynamic behavior of molecules in complex environments.

A significant application of MD simulations for this compound has been in the field of neurodegenerative diseases. One study investigated this compound as a potential lead compound for the disaggregation of amyloid-beta fibrils, which are associated with Alzheimer's disease. researchgate.netresearchgate.net Using long-timescale replica exchange molecular dynamics (REMD) simulations (1000 ns), researchers were able to examine the mechanism by which this compound interacts with and breaks down these protein aggregates. researchgate.net Such simulations can reveal key information, including:

Binding Modes: How this compound docks with the amyloid fibrils. researchgate.net

Conformational Changes: The structural changes induced in both the this compound and the fibril upon interaction.

Thermodynamic Parameters: Calculation of binding free energies (e.g., using MM-GBSA) to quantify the stability of the this compound-fibril complex. researchgate.net

These simulations provide a dynamic picture that complements the static information from quantum mechanical calculations, offering a more complete understanding of how a molecule like this compound behaves in a realistic biological or chemical setting. rsc.org

Investigation of this compound Interactions with Biomolecules

Computational studies have identified this compound as a compound of interest for its interaction with amyloid-beta (Aβ) fibrils, which are protein aggregates strongly associated with Alzheimer's disease. sigmaaldrich.comfishersci.ca The primary approach to investigating these interactions involves molecular docking, a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In a notable study, researchers utilized the Glide software for molecular docking to screen a database of natural metabolites for their potential to bind to Aβ fibrils. sigmaaldrich.comfishersci.cawikipedia.org this compound emerged from this screening as a promising candidate. sigmaaldrich.comfishersci.cawikipedia.org These docking simulations are designed to identify and evaluate potential binding modes and affinities between a ligand, such as this compound, and a biological macromolecule, in this case, the amyloid fibril. The process involves preparing the protein structure through minimization and preparing the ligand for docking. sigmaaldrich.comwikipedia.org The results of such studies indicate that this compound has the potential to form stable interactions with the Aβ fibril structure, warranting further investigation into the dynamics of this interaction. sigmaaldrich.comwikipedia.org

Simulation of Amyloid Fibril Disaggregation Mechanisms Induced by this compound

Building on the findings from molecular docking, researchers have employed more advanced and computationally intensive methods to simulate the mechanism by which this compound may induce the disaggregation of amyloid fibrils. Long-timescale molecular dynamics (MD) simulations, specifically replica exchange molecular dynamics (REMD), have been utilized to observe the behavior of the this compound-Aβ fibril system over extended periods. sigmaaldrich.comfishersci.cawikipedia.orgwikipedia.org

One significant study conducted a 1000-nanosecond (1 microsecond) REMD simulation using the Desmond software package with the OPLS 3e force field. sigmaaldrich.comwikipedia.org This type of simulation allows for enhanced sampling of the conformational landscape of the protein-ligand complex, providing insights into the dynamic processes that can lead to fibril destabilization and breakdown. sigmaaldrich.com The overarching goal of these simulations is to elucidate the step-by-step mechanism through which a small molecule like this compound can disrupt the highly organized and stable structure of an amyloid fibril. sigmaaldrich.comfishersci.cawikipedia.org

The findings from these simulations position this compound as a potential lead compound for inducing the disaggregation of amyloid fibrils. sigmaaldrich.comfishersci.ca The simulations calculate various parameters to assess the stability and structural changes of the fibril, including Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations to estimate binding free energies, as well as analyses of the solvent-accessible surface area (SASA) and radius of gyration. sigmaaldrich.com These computational approaches are considered a promising avenue for understanding the complex mechanism of amyloid fibril formation and for developing therapeutic strategies against diseases like Alzheimer's. sigmaaldrich.comfishersci.cawikipedia.org

Biological and Biomedical Research Applications of Diacetonamine

Diacetonamine as a Biological Signaling Molecule or Modulator

This compound has been identified as a significant biological signaling molecule, particularly within microbial communities. Its ability to influence cellular processes such as sporulation and metabolic production has been a key area of investigation.

Research has identified this compound as a sporulation-inducing factor (SIF) in Bacillus species. sigmaaldrich.comwikipedia.orgwikipedia.orgwikipedia.org It was successfully isolated from methanol (B129727) extracts of soybean curd residue, also known as okara, through bioassay-guided investigations. sigmaaldrich.comwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org Studies have demonstrated that this compound hydrochloride, at a concentration of 40 µM, can induce a sporulation frequency of 35% in Bacillus amyloliquefaciens after 48 hours of incubation. sigmaaldrich.comwikipedia.orgwikipedia.org The spores induced by this compound in B. amyloliquefaciens have been shown to be heat-tolerant, surviving temperatures of 95°C for 10 minutes, which supports its role as a genuine SIF. sigmaaldrich.comwikipedia.orgwikipedia.org

The compound's activity varies among different Bacillus species. For instance, Bacillus megaterium required a higher concentration of 400 µM of this compound hydrochloride to achieve a 36% sporulation frequency after 72 hours, which increased to 70% after 96 hours. sigmaaldrich.comwikipedia.orgwikipedia.org This sporulation-inducing capability is significant for enhancing the survival and metabolic activity of these bacteria under unfavorable conditions. atamanchemicals.com

Table 1: Sporulation-Inducing Activity of this compound and its Derivative

Compound Species Concentration Incubation Time Sporulation Frequency Reference
This compound hydrochloride B. amyloliquefaciens 40 µM 48 h 35% sigmaaldrich.comwikipedia.orgwikipedia.org
Diacetone acrylamide (B121943) B. amyloliquefaciens 40 µM 48 h 99% sigmaaldrich.comwikipedia.org
This compound hydrochloride B. megaterium 400 µM 72 h 36% sigmaaldrich.comwikipedia.org
This compound hydrochloride B. megaterium 400 µM 96 h 70% sigmaaldrich.comwikipedia.orgwikipedia.org
Diacetone acrylamide B. megaterium 400 µM 72 h 2% sigmaaldrich.comwikipedia.org

The induction of sporulation in Bacillus species by this compound is closely linked to the activation of antibiotic production. sigmaaldrich.comwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.com This phenomenon is a crucial aspect of metabolic differentiation in many spore-forming bacteria. wikipedia.org During the process of spore formation, Bacillus species are known to produce a variety of secondary metabolites, including potent antibiotics. wikipedia.org Specifically, the sporulation of B. amyloliquefaciens induced by this compound is associated with the enhanced production of cyclic lipopeptide antibiotics. wikipedia.org This correlation suggests that this compound could be utilized as a chemical tool to improve fermentation technologies for antibiotic production in Bacillus species. sigmaaldrich.comwikipedia.orgwikipedia.orgwikipedia.org

Sporulation-Inducing Activity in Bacillus Species

Exploration of this compound and Derivatives in Drug Discovery

The unique structure of this compound and its derivatives has made them attractive candidates for exploration in drug discovery, serving as potential lead compounds for various therapeutic applications.

This compound has been identified as a potential lead compound for therapeutic interventions, particularly in the context of neurodegenerative diseases. fishersci.cafishersci.ca Research has pointed to its potential to induce the disaggregation of amyloid-beta fibrils, which are characteristic of Alzheimer's disease. fishersci.cafishersci.campg.deguidetopharmacology.org Molecular simulation studies have explored this compound as a candidate for this purpose. fishersci.cafishersci.ca

Furthermore, derivatives of this compound have been investigated for a broader range of therapeutic uses. This compound acid oxalate (B1200264) monohydrate, for example, has been studied for its potential to stimulate protein synthesis. mims.com This property makes it a candidate for managing conditions involving muscle wasting, such as cachexia. mims.com There are also suggestions for its application in managing osteochondrodysplasias, Noonan's syndrome, and schizophrenia. mims.com

The biological activity of this compound can be modified through the creation of analogues, which provides insight into their mechanisms of action. A key analogue, diacetone acrylamide, demonstrates significantly higher sporulation-inducing activity in B. amyloliquefaciens compared to this compound itself. sigmaaldrich.comwikipedia.org Conversely, in B. megaterium, diacetone acrylamide shows a much slower and delayed sporulation induction compared to this compound hydrochloride. wikipedia.org This suggests that the structural differences between the analogues influence their interaction with specific molecular targets that control sporulation in different bacterial species. wikipedia.orgatamanchemicals.com

The general approach in drug discovery involves modifying lead compounds to improve their pharmacological profiles. For amidine-containing compounds, creating derivatives and prodrugs is a common strategy to enhance properties like bioavailability. thegoodscentscompany.com Computational methods, such as molecular docking, have been employed to study how synthesized analogues of various compounds bind to biological targets like tumor necrosis factor-alpha (TNF-α), tubulin, and cyclooxygenase-2 (COX-2), revealing their potential therapeutic mechanisms. uni.lu

Potential as Lead Compounds for Therapeutic Interventions

Role in Volatile Metabolite Profiling and Disease Diagnostics

Based on the available research, there is limited information specifically documenting the role of this compound as a volatile metabolite used in profiling or for disease diagnostics. While it is recognized as a metabolite found in natural sources like soybean curd residue and the plant Kudzu, its application as a volatile biomarker for specific diseases is not established in the provided scientific literature. sigmaaldrich.comnih.gov

Identification as a Biomarker for Specific Disease States (e.g., Lung Cancer)

Current research has not identified this compound as a biomarker for lung cancer or other specific diseases. While the investigation of volatile organic compounds (VOCs) in urine and breath is an active area of research for non-invasive cancer detection, and certain ketones like 2-pentanone have been explored as potential biomarkers for lung cancer, specific studies on this compound for this purpose are not present in the available literature. mdpi.comnih.gov

Research has, however, investigated this compound in other biomedical contexts. For instance, it has been studied for its potential role in neurodegenerative diseases, specifically for its ability to induce the disaggregation of amyloid-beta fibrils, which are associated with Alzheimer's disease. researchgate.netresearchgate.netresearcher.life This line of research is focused on therapeutic potential rather than biomarker identification.

Another area where this compound has been identified is in microbiology, where it has been characterized as a sporulation-inducing factor for Bacillus species, having been isolated from soybean curd residue. science.govscience.govmedchemexpress.com

Metabolomic Studies of this compound in Biological Samples

There is a lack of specific metabolomic studies focused on the detection and quantification of this compound in human biological samples for clinical or diagnostic purposes. Metabolomics is a broad field that analyzes a wide range of small molecules in biological systems to understand disease processes and identify potential biomarkers. nih.govmdpi.comd-nb.info These studies often involve the analysis of complex mixtures of metabolites from samples such as blood, urine, and tissue. rsc.orgnih.gov

While general metabolomic techniques are capable of analyzing amine-containing compounds and ketones, rsc.org and have been applied to various diseases, nih.govnih.gov dedicated research on the metabolomic profiling of this compound in human samples is not documented in the scientific literature. The Human Metabolome Database mentions a related compound, 4-mercapto-4-methyl-2-pentanone, and suggests it could be a potential biomarker for the consumption of certain alcoholic beverages. hmdb.ca However, this does not extend to this compound and its link to disease states.

Future Directions and Emerging Research Avenues for Diacetonamine

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The traditional synthesis of diacetonamine, often involving the reaction of acetone (B3395972) and ammonia (B1221849), is effective but presents opportunities for improvement in terms of efficiency and selectivity. psu.edujst.go.jp Current methods can be energy-intensive or require catalysts that complicate purification. psu.edu Future research is increasingly directed towards greener, more atom-economical synthetic routes.

Key areas of development include:

Advanced Catalysis: While catalysts like Lewis acids, protonic acids, and their ammonium (B1175870) salts have been employed to improve reaction efficiency, the focus is shifting towards more sophisticated systems. psu.edu The development of sulfonic acid-functionalized mesoporous silicas represents a step towards continuous synthesis with better catalyst stability and recyclability. psu.edu Future work may explore novel solid acid catalysts or biocatalysts to perform the condensation under milder conditions.

Process Intensification: Continuous flow reactors are being investigated to replace traditional batch processing. This approach offers better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The use of such systems could significantly streamline the production of this compound and its derivatives.

Selective Synthesis Pathways: Modern synthetic organic chemistry emphasizes the development of highly selective reactions. jocpr.comiitm.ac.in Future methodologies for this compound may draw from advancements in C-H amination or hydroamination, which could offer more direct and selective routes to this compound and related structures, minimizing byproduct formation. google.com Biocatalytic methods, using enzymes like transaminases, are also a promising frontier for achieving high enantioselectivity, which is crucial for pharmaceutical applications. google.comrsc.org

These advancements aim to make the synthesis of this compound not only more efficient but also more environmentally benign, aligning with the principles of green chemistry. jocpr.comrsc.org

Design and Discovery of New this compound-Derived Catalysts and Functional Materials

The unique chemical structure of this compound, featuring both a ketone and an amino group, makes it an attractive scaffold for developing new catalysts and functional materials. Its ability to form complexes with metals is a particularly promising avenue.

Emerging research in this area includes:

Organometallic Catalysts: A notable example is oxalic acid copper this compound, a novel organocopper compound synthesized from this compound. google.comgoogle.com This complex has demonstrated significant antifungal activity against various plant pathogens, such as cucumber downy mildew and potato late blight, positioning it as a promising agricultural fungicide. google.comgoogle.com Future research will likely focus on synthesizing other metal complexes with this compound and its derivatives to screen for a broader range of catalytic activities, potentially in areas like cross-coupling reactions or asymmetric synthesis. emorychem.sciencewhiterose.ac.uk

Organocatalysts: The amine functional group in this compound is a key feature in many organocatalysts. While this compound itself is not a prominent organocatalyst, it serves as a valuable building block. Researchers are exploring the synthesis of more complex chiral molecules derived from this compound for use in asymmetric catalysis, a field that is crucial for producing enantiomerically pure pharmaceuticals. nih.gov

Functional Polymers and Materials: Derivatives of this compound, such as diacetone acrylamide (B121943), are used in polymer synthesis. jst.go.jpnih.gov Diacetone acrylamide can be copolymerized with various vinyl compounds to create crosslinked polymers with enhanced properties, like increased wettability in polyurethane foams. jst.go.jp Future work could explore the creation of novel polymers and "smart" materials that leverage the reactivity of the this compound backbone for applications in coatings, adhesives, or drug-delivery systems.

Deeper Exploration of this compound's Role in Biological Systems and Disease Mechanisms

Recent discoveries have highlighted the unexpected biological activities of this compound, opening up new avenues for research in microbiology and medicine. These findings suggest that this compound may play roles beyond that of a simple chemical intermediate.

Key research frontiers are:

Microbiological Signaling: this compound has been identified as a sporulation-inducing factor (SIF) in Bacillus species, such as Bacillus amyloliquefaciens. nih.govnih.govresearchgate.net It can trigger the formation of highly resilient endospores, a crucial survival mechanism for these bacteria. nih.gov This discovery has implications for both agricultural biotechnology, where promoting beneficial microbes is desirable, and industrial microbiology, as sporulation is often linked to the production of antibiotics and other valuable metabolites. nih.govnih.gov Future studies will aim to elucidate the precise molecular pathways through which this compound signals for sporulation.

Neurodegenerative Disease Research: Intriguing preliminary research suggests that this compound may have a role in neuroprotection. Specifically, it has been investigated as a potential lead compound for the disaggregation of amyloid-beta fibrils, which are protein aggregates strongly associated with Alzheimer's disease. researchgate.netresearcher.life Molecular simulation studies are being used to understand the mechanism by which this compound might interact with and break down these harmful fibrils. researcher.lifecolab.ws This line of inquiry could lead to the development of new therapeutic strategies for neurodegenerative disorders.

These emerging biological roles underscore the need for a more profound investigation into how this compound interacts with cellular components and influences complex biological processes.

Integration of Machine Learning and AI in Predicting this compound Reactivity and Applications

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how molecules like this compound are studied and utilized. These computational tools can analyze vast datasets to predict properties and guide experimental work, saving time and resources.

Future applications in this domain include:

Predictive Reactivity Models: Machine learning algorithms can be trained on reaction data to predict the outcomes of chemical transformations. nih.govsjsu.edu For this compound, AI models could predict its reactivity with various reagents, identify optimal conditions for synthesizing new derivatives, and even suggest novel synthetic pathways that have not yet been considered. nih.gov This approach can accelerate the discovery of new functional molecules derived from this compound.

Discovery of Novel Applications: By analyzing the structural features of this compound, ML models can screen for potential biological activities or material properties. nih.gov For instance, an AI could predict the binding affinity of this compound derivatives to various protein targets, identifying new potential drug candidates. nih.gov Similarly, it could forecast the properties of polymers incorporating this compound, guiding the design of new materials. science.gov

Accelerating Catalyst Design: AI can be used to design new catalysts based on the this compound scaffold. By learning the relationship between a catalyst's structure and its performance, machine learning can propose novel ligand designs for metal-based catalysts or new organocatalyst structures with enhanced activity and selectivity for specific reactions. eurekalert.org

The integration of AI and machine learning will enable a data-driven approach to research, allowing for more targeted and efficient exploration of this compound's chemical space and potential applications.

Advanced Spectroscopic and Imaging Techniques for in situ this compound Analysis

Understanding how this compound and its derivatives function in real-time, whether in a chemical reactor or a biological system, requires sophisticated analytical techniques. Advances in spectroscopy and imaging are providing unprecedented insights into molecular behavior.

Future research will likely leverage:

In situ Spectroscopic Monitoring: Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor chemical reactions as they happen. This would allow for the precise study of this compound synthesis, providing detailed kinetic data and helping to identify transient intermediates. This information is invaluable for optimizing reaction conditions and understanding reaction mechanisms.

Advanced Structural Characterization: While techniques like X-ray crystallography provide static snapshots of molecules, advanced NMR spectroscopy can reveal detailed information about the dynamics of this compound derivatives in solution. For materials science applications, solid-state NMR and X-ray powder diffraction are crucial for characterizing the structure of polymers and crystalline materials derived from this compound. researchgate.net

Molecular Imaging in Biological Systems: To explore the biological roles of this compound, advanced imaging techniques will be essential. This could involve synthesizing this compound derivatives with fluorescent tags or isotopic labels. These labeled molecules could then be tracked within cells or tissues using techniques like confocal microscopy or positron emission tomography (PET), providing a visual understanding of their distribution, metabolism, and interaction with biological targets like amyloid plaques.

By applying these state-of-the-art analytical methods, researchers can move beyond static characterization to a dynamic understanding of this compound's behavior across chemical and biological landscapes.

Q & A

Q. What experimental methodologies are recommended for characterizing diacetonamine and confirming its structural identity?

To confirm this compound's structure, researchers should combine high-resolution mass spectrometry (HRMS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for elucidating functional groups and spatial configuration. For example, HRMS and 1^1H/13^13C NMR were used to identify this compound isolated from Streptomyces qinlingnensis . Polarimetric analysis can further confirm stereoisomerism if applicable. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is advised.

Q. How can researchers design initial bioactivity screening for this compound against plant pathogens?

Adopt a tiered approach:

In vitro antifungal assays : Use inhibition of mycelial growth rate (e.g., against Fusarium oxysporum) with IC50_{50} calculations .

Antibacterial screening : Apply the cup-plate method for bacteria like Bacillus cereus, measuring inhibition zone diameters at standardized concentrations (e.g., 31.3 µg/mL) .

Positive controls : Include commercial fungicides (e.g., zineb) to benchmark activity .

Q. What are the critical parameters for isolating this compound from microbial fermentation broths?

Key steps include:

  • Pre-treatment : Centrifugation/filtration to remove biomass.
  • Purification : Sequential ion-exchange chromatography (e.g., Amberlite IR-120 resin) and silica gel column chromatography with gradient elution (e.g., methanol:chloroform) .
  • Crystallization : Use ethanol or acetone for recrystallization to enhance purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data across studies?

Discrepancies (e.g., variable IC50_{50} values across fungal strains) may arise from differences in:

  • Pathogen strains : Genetic variability affects susceptibility.
  • Assay conditions : Standardize temperature, pH, and incubation time.
  • Compound stability : Test degradation under assay conditions via HPLC.
  • Synergistic effects : Evaluate interactions with co-metabolites using checkerboard assays .

Q. What strategies optimize the synthesis of this compound-metal complexes for enhanced fungicidal activity?

  • Ligand design : Modify this compound’s oxalate moiety to alter metal-binding affinity. For example, copper(II) complexes showed higher activity than the parent compound when synthesized via aqueous reaction with CuCl2_2 .
  • Stoichiometric control : A molar ratio of 2:1:2 (oxalic acid:copper:this compound) yielded optimal activity .
  • Crystallography : Use X-ray diffraction to correlate structure-activity relationships (e.g., planar vs. tetrahedral geometry).

Q. How can this compound’s role as a sporulation-inducing factor (SIF) in Bacillus spp. be mechanistically investigated?

  • Gene expression profiling : Compare transcriptomes of Bacillus cultures with/without this compound using RNA-seq.
  • Metabolomic analysis : Identify secondary metabolites induced by this compound via LC-MS.
  • Knockout studies : Target putative sporulation-related genes (e.g., spo0A) to validate signaling pathways .

Methodological Design Questions

Q. How should researchers formulate hypotheses for this compound’s dual role as a bioactive compound and signaling molecule?

Leverage the PICOT framework:

  • Population : Bacillus subtilis cultures.
  • Intervention : this compound exposure at sub-inhibitory concentrations.
  • Comparison : Untreated controls.
  • Outcome : Sporulation efficiency (CFU counts) and virulence factor expression.
  • Time : 24–72h incubation .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound bioassays?

  • Non-linear regression : Fit IC50_{50}/EC50_{50} curves using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare inhibition zones across bacterial strains.
  • Principal Component Analysis (PCA) : Identify variables (e.g., pH, temperature) influencing bioactivity .

Q. How can researchers address gaps in this compound’s environmental fate and toxicity profile?

  • Soil microcosm studies : Track degradation kinetics via LC-MS/MS under varying conditions (aerobic/anaerobic).
  • Ecotoxicology assays : Test acute toxicity in Daphnia magna or Aliivibrio fischeri (bioluminescence inhibition) .

Data Validation & Reproducibility

Q. What steps ensure reproducibility in this compound isolation protocols?

  • Document solvent ratios and column dimensions (e.g., silica gel column: 2.5 × 40 cm) .
  • Validate purity : Report retention times (HPLC) and spectral matches (NMR/HRMS).
  • Share raw data : Deposit chromatograms and spectral files in open-access repositories .

Q. How can conflicting reports on this compound’s phytotoxicity be reconciled?

  • Standardize plant models : Use OECD guidelines for seedling growth assays.
  • Quantify reactive oxygen species (ROS) : Link oxidative stress markers (e.g., malondialdehyde) to phytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.